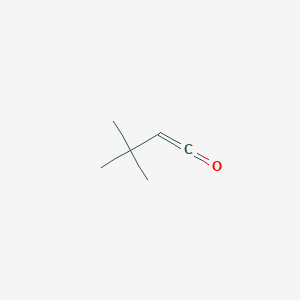

1-Buten-1-one, 3,3-dimethyl-

Description

Conceptual Framework and Research Significance of Unsaturated Ketones

α,β-Unsaturated ketones, often referred to as enones, are a pivotal class of organic compounds. Their significance stems from the conjugated system formed by the alkene and the ketone, which results in two electrophilic sites: the carbonyl carbon and the β-carbon. libretexts.orglumenlearning.com This dual reactivity allows them to participate in both 1,2-additions (at the carbonyl carbon) and 1,4-conjugate additions (at the β-carbon), making them versatile building blocks in the synthesis of complex molecules. libretexts.orglibretexts.org

These compounds are fundamental components in many natural products and are crucial intermediates in the pharmaceutical industry. bohrium.comnih.gov The reactivity of enones is central to several key carbon-carbon bond-forming reactions, including the Michael addition and the Robinson annulation, which are indispensable tools for synthetic chemists. numberanalytics.com The study of α,β-unsaturated ketones, therefore, provides deep insights into fundamental principles of chemical reactivity and offers pathways to a vast array of valuable chemical entities. nih.gov

Historical Context and Evolution of Synthetic Strategies for Alpha,Beta-Unsaturated Carbonyl Compounds

The synthesis of α,β-unsaturated carbonyl compounds has a rich history, with the Aldol (B89426) condensation being one of the earliest and most fundamental methods. The Claisen-Schmidt condensation, a variation discovered in the 1880s, specifically involves the reaction of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks α-hydrogens, yielding an α,β-unsaturated ketone. praxilabs.comnumberanalytics.combyjus.com This reaction remains a cornerstone of organic synthesis.

Over the decades, synthetic strategies have evolved significantly. While classic methods like the Reformatsky reaction followed by acid-catalyzed rearrangement have been employed, modern chemistry has introduced more efficient and selective techniques. tandfonline.comtandfonline.com These include:

Catalytic Methods: Transition metal catalysts, particularly those based on palladium, have been developed for the aerobic dehydrogenation of saturated ketones to produce enones. nih.gov Nickel-catalyzed hydroacylation of alkynes offers an atom-economical route. bohrium.com

Oxidative Approaches: The oxidation of allylic alcohols provides a direct pathway to enones, with modern methods utilizing environmentally friendly oxidants like molecular oxygen. organic-chemistry.org

Green Chemistry Approaches: Recent research has focused on developing more sustainable methods, such as performing Claisen-Schmidt condensations in water using non-toxic, metal-free catalysts like choline (B1196258) hydroxide (B78521) (ChOH). acs.org

Photochemical Methods: Visible-light-promoted reactions have emerged as a powerful tool for various transformations, including the synthesis of α,β-unsaturated compounds.

| Method | Description | Catalyst/Reagent Example |

|---|---|---|

| Claisen-Schmidt Condensation | Condensation of a ketone with an aromatic aldehyde lacking α-hydrogens. praxilabs.comnumberanalytics.com | Base (e.g., NaOH, KOH) or Acid |

| Aldol Condensation | Base or acid-catalyzed reaction between two carbonyl compounds to form a β-hydroxy carbonyl, followed by dehydration. numberanalytics.com | NaOH, LDA |

| Palladium-Catalyzed Dehydrogenation | Direct oxidation of a saturated ketone to an enone. nih.gov | Pd(DMSO)₂(TFA)₂ / O₂ |

| Nickel-Catalyzed Hydroacylation | Coupling of terminal alkynes with thioesters. bohrium.com | Nickel catalyst / Zn |

| Oxidation of Allylic Alcohols | Oxidation of an alcohol adjacent to a double bond. organic-chemistry.org | Fe(NO₃)₃·9H₂O/TEMPO/O₂ |

| Wittig Reaction | Reaction of a phosphorane with an α,β-unsaturated aldehyde. numberanalytics.com | Ylide (e.g., Ph₃P=CH₂) |

Overview of Foundational Mechanistic Principles Relevant to 1-Buten-1-one, 3,3-dimethyl-

The reactivity of 1-Buten-1-one, 3,3-dimethyl- is governed by the interplay of its electronic structure and the significant steric hindrance imposed by the tert-butyl group.

Electrophilicity and Nucleophilic Attack: Like all enones, the molecule possesses two electrophilic centers susceptible to nucleophilic attack. lumenlearning.com The carbonyl carbon is a "hard" electrophilic site, while the β-carbon is a "soft" electrophilic site. nerdfighteria.info Strong, "hard" nucleophiles (e.g., Grignard reagents) tend to favor 1,2-addition to the carbonyl group, while "soft" nucleophiles (e.g., cuprates, enamines) typically favor 1,4-conjugate (Michael) addition. lumenlearning.commakingmolecules.com

Steric Hindrance: The bulky tert-butyl group adjacent to the carbonyl function significantly shields the carbonyl carbon. jackwestin.comvaia.com This steric hindrance disfavors direct 1,2-addition and makes the β-carbon a more accessible site for nucleophilic attack. Consequently, 1-Buten-1-one, 3,3-dimethyl- is expected to predominantly undergo conjugate addition reactions. The steric bulk can also influence the stereochemical outcome of reactions, providing a basis for asymmetric synthesis. For instance, bulky enones have been used in asymmetric Michael additions to achieve high enantioselectivity. rsc.org

Current Research Landscape and Knowledge Gaps Pertaining to Sterically Hindered Unsaturated Systems

The study of sterically hindered α,β-unsaturated systems like 1-Buten-1-one, 3,3-dimethyl- is an active area of research, driven by the unique reactivity these compounds exhibit.

Current Research Focus:

Asymmetric Catalysis: A major thrust of current research is the development of catalytic asymmetric reactions. The steric bulk of substrates like tert-butyl vinyl ketone is exploited to enhance stereocontrol. For example, bulky chiral primary amines have been used as catalysts for the conjugate addition of various nucleophiles to enones, achieving high yields and excellent enantioselectivities. nih.gov Similarly, ruthenium complexes have been successful in the highly enantioselective hydrogenation of sterically hindered enones to produce chiral allylic alcohols. acs.orgthieme-connect.com

Mechanism Elucidation: Detailed experimental and computational studies are being conducted to understand the precise mechanisms of reactions involving bulky enones. For example, density functional theory (DFT) calculations have been used to rationalize the role of solvents and catalyst acidity in conjugate additions, revealing unexpected reaction pathways involving aggregated species. rsc.orgrsc.org

Polymer Chemistry: Vinyl ketones, including tert-butyl vinyl ketone, are used as monomers in polymerization reactions. Research has shown that the reactivity of vinyl ketone monomers is influenced by the polar nature of the substituent, and they are valuable in creating photo-responsive polymers. mdpi.comresearchgate.net

Knowledge Gaps:

Predictive Models for Reactivity: While general principles are understood, predicting the outcome of reactions with a wide range of nucleophiles and catalysts for highly hindered systems remains challenging. The subtle balance between electronic effects and steric hindrance is not always straightforward to model, and cyclization can alter reactivity in non-intuitive ways. rsc.org

Synthesis of Highly Substituted Products: While conjugate addition to sterically hindered enones is well-explored, developing methods for further functionalization, especially at the α-position, in a stereocontrolled manner remains an area for development.

Broader Substrate Scope in Catalysis: Many current catalytic systems that work well for specific bulky enones, like those with tert-butyl or isopropyl groups, may not be generalizable to other sterically demanding substrates. There is a continuous need for more robust and versatile catalysts. rsc.org The development of new catalytic systems that can overcome the limitations of existing methods is crucial for expanding the synthetic utility of this class of compounds.

Structure

3D Structure

Properties

CAS No. |

59005-31-1 |

|---|---|

Molecular Formula |

C6H10O |

Molecular Weight |

98.14 g/mol |

InChI |

InChI=1S/C6H10O/c1-6(2,3)4-5-7/h4H,1-3H3 |

InChI Key |

YTWIDGFPLSMRCW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C=C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Buten 1 One, 3,3 Dimethyl

Catalytic Pathways for Targeted Synthesis of Alpha,Beta-Unsaturated Ketones

Catalysis offers the most efficient and selective routes to α,β-unsaturated ketones by enabling reactions that are otherwise unfeasible or low-yielding. These pathways are broadly categorized into homogeneous, heterogeneous, and biocatalytic/organocatalytic strategies, each providing unique advantages in control and selectivity.

Homogeneous Catalysis Approaches for Carbon-Carbon Bond Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides excellent activity and selectivity due to well-defined active sites. Key methods for forming the carbon framework of enones include hydroacylation and cross-coupling reactions.

Hydroacylation: This atom-economical process involves the addition of an aldehyde C-H bond across an alkyne. Rhodium and nickel complexes are effective catalysts for this transformation. For instance, a synergistic approach combining a nickel catalyst with a photocatalyst enables the highly regio- and stereoselective hydroacylation of unactivated aldehydes and alkynes under mild, visible-light-induced conditions. organic-chemistry.org Cationic rhodium catalysts ligated by triphenylarsine (B46628) have also been shown to promote the intermolecular hydroacylation of vinylarenes using carboxylic anhydrides as acyl donors. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling: The Heck reaction, a cornerstone of C-C bond formation, couples an unsaturated halide with an alkene. wikipedia.org While traditionally used to form substituted alkenes, variations can yield enones. For example, the reaction of arylboronic acids with α,β-unsaturated acyl chlorides, catalyzed by palladium complexes, efficiently produces aromatic α,β-unsaturated ketones. organic-chemistry.org More advanced methods involve the direct Pd(II)-catalyzed intermolecular oxidative coupling of alkynamides and terminal alkenes, which proceeds under very mild conditions to generate acyclic α,β-unsaturated ketones with high stereoselectivity. acs.org

| Method | Catalyst System | Reactants | Key Features |

|---|---|---|---|

| Nickel-Photocatalytic Hydroacylation | Nickel Complex + Photocatalyst | Aldehyde + Alkyne | Atom-efficient; High regio- and stereoselectivity under mild conditions. organic-chemistry.org |

| Rhodium-Catalyzed Hydroacylation | [Rh(ligand)]+ | Carboxylic Anhydride + Vinylarene | Forms aryl-substituted enones. organic-chemistry.org |

| Palladium-Catalyzed Oxidative Coupling | Pd(II) Salt + Oxidant | Alkynamide + Terminal Alkene | Proceeds under very mild conditions; High E-selectivity. acs.org |

Heterogeneous Catalysis for Selective Functionalization

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous for their ease of separation, recovery, and recyclability, making them suitable for industrial and sustainable processes. rsc.org Key strategies include aldol (B89426) condensation and oxidative dehydrogenation.

Aldol Condensation: The Claisen-Schmidt condensation is a classic method for forming enones from aldehydes and ketones. Heterogeneous catalysts such as perovskite nanocrystals (e.g., SrMo₀.₅Ni₀.₅O₃-δ) have been shown to be highly effective, particularly under solvent-free conditions, which enhances the sustainability of the process. nih.gov Basic zeolites and KF-Al₂O₃ are also robust catalysts for this transformation, with the latter enabling the reaction to proceed by simple grinding of the reactants at room temperature. researchgate.netsioc-journal.cn

Oxidative Dehydrogenation: A direct and atom-economical route to enones is the dehydrogenation of the corresponding saturated ketones. Palladium-based heterogeneous catalysts are widely used for this purpose. A system using Pd(OAc)₂ with molecular oxygen as the sole oxidant efficiently converts saturated ketones to their enone counterparts. organic-chemistry.org This method avoids the need for pre-functionalization of the ketone, such as conversion to a silyl (B83357) enol ether required in the Saegusa–Ito oxidation. dntb.gov.uapkusz.edu.cn Carbon-supported noble metals like Pd/C and Pt/C also catalyze the dehydrogenation of cyclic ketones to the corresponding phenols and enones under inert conditions. acs.org

| Method | Catalyst System | Reactants/Substrate | Key Features |

|---|---|---|---|

| Aldol Condensation | SrMo₀.₅Ni₀.₅O₃-δ Perovskite | Aldehyde + Ketone | Solvent-free conditions; High conversion and selectivity. nih.gov |

| Aldol Condensation | KF-Al₂O₃ | Aromatic Aldehyde + Acetophenone | Solvent-free grinding method; High yields; Reusable catalyst. sioc-journal.cn |

| Aerobic Oxidative Dehydrogenation | Pd(OAc)₂ / O₂ | Saturated Ketone | Atom- and step-economic; Uses O₂ as the sole oxidant. organic-chemistry.org |

| Dehydrogenation | Pd/C, Pt/C | Cyclic Ketone | Operates under inert conditions. acs.org |

Organocatalytic and Biocatalytic Strategies for Enhanced Selectivity

In recent years, organocatalysis and biocatalysis have emerged as powerful tools for asymmetric synthesis, offering high enantioselectivity and sustainable alternatives to metal-based catalysts.

Organocatalysis: Metal-free organocatalysts can promote the synthesis of α,β-unsaturated carbonyls through environmentally benign pathways. A visible-light-promoted, organocatalytic aerobic oxidation provides a transition-metal-free method to synthesize enones from silyl enol ethers. pkusz.edu.cn This approach uses an inexpensive commercial catalyst at very low loading under aerobic conditions, often in a green solvent like ethanol. pkusz.edu.cn

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. Flavin-dependent ene-reductases, which typically catalyze the reduction of enones, have been engineered to perform the reverse reaction: the desaturation of saturated ketones. This biocatalytic desymmetrization can produce a wide range of chiral cyclohexenones with excellent yields and enantioselectivities. x-mol.netudg.edu This enzymatic approach represents a highly sustainable and selective method for producing valuable chiral building blocks. x-mol.net

Total Synthesis Routes via Complex Precursor Derivatization

The synthesis of α,β-unsaturated ketones is often a critical step in the total synthesis of complex natural products and pharmaceuticals. In this context, the enone moiety is typically constructed from advanced precursors through strategic C-C bond formation or functional group manipulation.

One powerful strategy involves the ruthenium-catalyzed redox isomerization of propargyl alcohols into enones. pnas.org This atom-economic transformation avoids the traditional two-step process of reduction and oxidation, streamlining the synthetic route. This method has been successfully applied as a key step in the total synthesis of natural products. pnas.org

Alternatively, aldol condensation remains a robust method for constructing enones within a complex molecular framework. For example, the synthesis of 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one is achieved via a base-catalyzed aldol condensation between 4-chlorobenzaldehyde (B46862) and 3,3-dimethylbutan-2-one (pinacolone). researchgate.net This reaction demonstrates the derivatization of a relatively complex aldehyde precursor to install the desired enone functionality with a tert-butyl-like group, yielding the final product in high yield (92.1%). researchgate.net Such strategies are fundamental in medicinal chemistry for creating analogs of bioactive compounds.

Development of High-Yield and Sustainable Synthesis Protocols for 1-Buten-1-one, 3,3-dimethyl-

The principles of green chemistry are increasingly guiding the development of new synthetic protocols, focusing on minimizing waste, avoiding hazardous reagents, and improving energy efficiency. acs.org

A highly efficient and green method for synthesizing α,β-unsaturated ketones is the Claisen–Schmidt condensation performed in water using choline (B1196258) hydroxide (B78521) as a biodegradable, inexpensive catalyst. acs.org This protocol avoids the use of organic solvents and allows for the isolation of products with excellent yields without requiring chromatographic purification. acs.org Another sustainable approach is the use of solid-supported catalysts under solvent-free conditions, such as the KF-Al₂O₃-catalyzed condensation reaction performed by simple grinding, which significantly reduces waste and simplifies the work-up procedure. sioc-journal.cn

Aerobic oxidation reactions, which use air or molecular oxygen as the terminal oxidant, are inherently green as they produce water as the only byproduct. organic-chemistry.org Metal-free systems, such as the use of Eosin Y as an organic photocatalyst with ambient air as the oxidant in a MeCN:H₂O solvent system, provide an environmentally friendly route to α,β-unsaturated ketones from methyl arenes and aromatic alkynes. organic-chemistry.org These methods represent significant advances toward high-yield and sustainable synthesis.

Flow Chemistry and Continuous Processing Techniques in Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include superior control over reaction parameters (temperature, pressure, and mixing), enhanced safety when handling hazardous reagents or intermediates, and straightforward scalability. zenodo.org

The synthesis of α,β-unsaturated ketones can be effectively integrated into multi-step continuous flow systems. For instance, a three-step flow synthesis has been developed for preparing β/γ-substituted ketones, where an enone is generated in situ as a key intermediate. zenodo.org In this process, a β-ketosulfone, formed in the first step, undergoes a base-induced elimination within the flow reactor to produce a transient vinyl ketone (enone). This reactive intermediate is immediately consumed in a subsequent Michael addition, all within a continuous, automated sequence. zenodo.org

This technique is particularly valuable for handling unstable intermediates like some vinyl ketones, which would be difficult to isolate and use in a traditional batch process. The precise control over residence time in a flow reactor minimizes decomposition and side reactions, leading to higher yields and purity of the final product.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Buten 1 One, 3,3 Dimethyl

Electrophilic Addition Reactions to the Alkene Moiety

The alkene moiety in 1-Buten-1-one, 3,3-dimethyl- is deactivated towards electrophilic attack compared to simple alkenes due to the electron-withdrawing nature of the conjugated carbonyl group. However, under appropriate conditions, addition reactions can occur, often involving intriguing intermediate pathways.

Regioselectivity and Stereoselectivity in Addition Processes

The regioselectivity of electrophilic additions, such as the hydrohalogenation with acids like HCl or HBr, is anticipated to follow Markovnikov's rule. chemistrysteps.commasterorganicchemistry.com The initial step involves the protonation of the alkene double bond. Protonation occurs preferentially at the terminal carbon (Cβ) to yield a more stable secondary carbocation on the α-carbon, rather than the highly unstable primary carbocation that would result from protonation at the α-carbon.

However, the carbocation intermediate formed is adjacent to a quaternary carbon bearing a tert-butyl group. This structural feature makes the intermediate highly susceptible to rearrangement, a phenomenon well-documented in similar structures. For instance, the reaction of 3,3-dimethyl-1-butene (B1661986) with HCl proceeds via a secondary carbocation that rapidly rearranges to a more stable tertiary carbocation through a 1,2-methyl shift. pressbooks.publibretexts.orgmsu.edu A similar rearrangement is expected for the intermediate derived from 1-Buten-1-one, 3,3-dimethyl-. The stereoselectivity of these additions is dependent on the specific mechanism and the potential for the carbocation intermediate to be attacked from either face, often leading to a mixture of stereoisomers unless a specific stereocontrolling element is present. nih.gov

Investigation of Carbocationic and Radical Intermediates

Carbocationic Intermediates: As established, the electrophilic addition of protic acids (HX) to 1-Buten-1-one, 3,3-dimethyl- proceeds through a carbocationic intermediate. The mechanism, exemplified by the addition of HCl, is as follows:

Protonation: The alkene's π-bond attacks the proton of HCl, forming a secondary carbocation at the α-position and a chloride ion.

Carbocation Rearrangement: The initially formed secondary carbocation undergoes a rapid 1,2-methyl shift. A methyl group from the adjacent tert-butyl group migrates with its electron pair to the positively charged carbon. This transforms the secondary carbocation into a more stable tertiary carbocation. libretexts.orgmsu.edu

Nucleophilic Attack: The chloride ion attacks the tertiary carbocation, leading to the rearranged final product.

This propensity for rearrangement means that the reaction often yields a significant amount of the rearranged product alongside the expected Markovnikov adduct. pressbooks.pubyoutube.com For example, the reaction of 3,3-dimethyl-1-butene with HCl yields an approximate 1:1 mixture of the unrearranged and rearranged products. libretexts.org

Table 1: Expected Products from Electrophilic Addition of HCl

| Product Type | Intermediate | Structure |

|---|---|---|

| Unrearranged (Markovnikov) | Secondary Carbocation | 4-Chloro-2,2-dimethyl-3-pentanone |

Radical Intermediates: In contrast to the ionic mechanism, the addition of HBr in the presence of peroxides proceeds via a free-radical mechanism. youtube.com This pathway leads to anti-Markovnikov regioselectivity.

Initiation: Peroxide decomposes to form radicals, which then react with HBr to generate a bromine radical (Br•).

Propagation: The bromine radical adds to the terminal carbon (Cβ) of the alkene. This addition occurs at the less substituted carbon to form the more stable secondary α-carbonyl radical, rather than a less stable primary radical at the β-position.

Propagation: The resulting carbon-centered radical abstracts a hydrogen atom from HBr, yielding the anti-Markovnikov product and regenerating a bromine radical to continue the chain reaction.

Nucleophilic Addition to the Alpha,Beta-Unsaturated Carbonyl System

The conjugated system of 1-Buten-1-one, 3,3-dimethyl- features two electrophilic sites: the carbonyl carbon (C-1) and the β-carbon (C-3). This duality leads to two competing reaction pathways for nucleophiles: direct 1,2-addition to the carbonyl and 1,4-conjugate addition (Michael addition). youtube.com

Comparative Analysis of 1,2-Addition versus 1,4-Conjugate Addition

The competition between 1,2- and 1,4-addition is primarily dictated by the nature of the nucleophile (Hard and Soft Acids and Bases theory) and steric factors. youtube.com The bulky tert-butyl group adjacent to the carbonyl carbon significantly hinders the approach of nucleophiles to this site (C-1), thereby sterically favoring 1,4-addition. masterorganicchemistry.com

1,2-Addition: This pathway is favored by "hard" nucleophiles, which are highly reactive and charge-dense. Examples include organolithium reagents and Grignard reagents. These reagents react quickly and irreversibly at the most positively charged atom, the carbonyl carbon. organicchemistrytutor.comyoutube.com However, due to the steric hindrance of the tert-butyl group, 1,2-addition is less favorable for this specific ketone compared to less hindered enones like methyl vinyl ketone.

1,4-Conjugate Addition: This pathway is favored by "soft" nucleophiles, which are less reactive and more polarizable. These nucleophiles preferentially attack the less-hindered and "softer" electrophilic β-carbon. organicchemistrytutor.com The reaction proceeds via a resonance-stabilized enolate intermediate, which is then protonated upon workup to give the final ketone product. Gilman reagents (lithium diorganocuprates) are classic examples of soft nucleophiles that selectively perform 1,4-addition. chem-station.comwikipedia.orgmasterorganicchemistry.com Other examples include stabilized enolates, amines, and thiols.

Table 2: Regioselectivity of Nucleophilic Addition

| Nucleophile Type | Reagent Example | Preferred Addition Pathway | Rationale |

|---|---|---|---|

| Hard Nucleophile | Methyllithium (CH₃Li) | 1,2-Addition (Direct) | Kinetically controlled, charge-driven attack on carbonyl carbon. |

| Soft Nucleophile | Lithium dimethylcuprate ((CH₃)₂CuLi) | 1,4-Addition (Conjugate) | Thermodynamically controlled, orbital-driven attack on β-carbon. organicchemistrytutor.comchem-station.com |

Catalytic Nucleophilic Addition Mechanisms

Modern synthetic chemistry has developed catalytic methods, particularly for asymmetric Michael additions, to control the stereochemical outcome of 1,4-additions. buchler-gmbh.com These methods often employ chiral catalysts to create highly functionalized products with excellent enantioselectivity.

Organocatalysis: Chiral amines, such as those derived from cinchona alkaloids or proline, are effective catalysts for Michael additions. nih.govmdpi.com For an enone substrate like 1-Buten-1-one, 3,3-dimethyl-, a primary amine catalyst would react to form a dienamine intermediate. This dienamine activation enhances the nucleophilicity of the substrate's γ-position, allowing for vinylogous Michael additions, or more commonly, the catalyst activates the nucleophile for attack on the enone. nih.gov

Metal-Based Catalysis: Chiral complexes of metals like copper, gallium, or zinc can act as Lewis acids to activate the enone system. nih.govresearchgate.net The catalyst coordinates to the carbonyl oxygen, increasing the electrophilicity of the β-carbon and facilitating attack by a soft nucleophile. The chiral ligand environment around the metal center directs the approach of the nucleophile to one face of the molecule, thereby inducing enantioselectivity. For example, heterobimetallic complexes have been shown to be highly effective for the asymmetric Michael addition of nucleophiles like dimethyl malonate to cyclic enones. researchgate.net

Cycloaddition Reactions and Pericyclic Processes

The conjugated π-system of 1-Buten-1-one, 3,3-dimethyl- can participate in cycloaddition reactions, where it typically acts as the 2π-electron component (dienophile).

Diels-Alder Reaction ([4+2] Cycloaddition): As an α,β-unsaturated ketone, 1-Buten-1-one, 3,3-dimethyl- is an electron-deficient alkene, making it a competent dienophile for the Diels-Alder reaction, particularly with electron-rich dienes. researchgate.net The reaction is a concerted [4+2] cycloaddition that forms a six-membered ring. The stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com While simple vinyl ketones like methyl vinyl ketone and ethyl vinyl ketone are known to participate in these reactions, the bulky tert-butyl group in 1-Buten-1-one, 3,3-dimethyl- may reduce reactivity due to steric hindrance in the transition state. rsc.orgnih.gov

[2+2] Photocycloaddition: Enones are classic substrates for photochemical [2+2] cycloadditions with alkenes. illinois.edu Upon absorption of UV light, the enone is promoted to an excited state which then reacts with a ground-state alkene to form a cyclobutane (B1203170) ring. acs.org These reactions are valuable for constructing strained four-membered rings and can be conducted in either an intermolecular or intramolecular fashion. nih.govtum.de The regioselectivity and stereoselectivity of the cycloaddition are dependent on the nature of the excited state and the electronics and sterics of the reacting alkene. nih.gov

Table 3: Summary of Compound Names

| Compound Name |

|---|

| 1,2,3-indantrione |

| 1-Buten-1-one, 3,3-dimethyl- |

| 2-Chloro-2,3-dimethyl-2-butanone |

| 3,3-dimethyl-1-butene |

| 3-Chloro-2,2-dimethylbutane |

| 3-methyl-1-butene |

| 4-Chloro-2,2-dimethyl-3-pentanone |

| carvone |

| Chalcone |

| Chloral |

| Cinchona alkaloid |

| Dimethyl malonate |

| Ethyl vinyl ketone |

| Formaldehyde |

| Grignard reagent |

| HBr (Hydrogen bromide) |

| HCl (Hydrogen chloride) |

| Lithium diorganocuprate (Gilman reagent) |

| Methyl vinyl ketone |

| Organolithium reagent |

Oxidation and Reduction Pathways

Chemoselective Oxidation Strategies, including Epoxidation

The oxidation of α,β-unsaturated ketones like 1-Buten-1-one, 3,3-dimethyl- can be directed chemoselectively toward either the alkene or the carbonyl moiety, although the former is more common. The electron-withdrawing nature of the carbonyl group deactivates the double bond towards electrophilic attack compared to an isolated alkene. However, epoxidation of the double bond remains a viable and important transformation.

Epoxidation of the C=C double bond is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds via the concerted transfer of an oxygen atom from the peroxy acid to the alkene, forming an epoxide. For 1-Buten-1-one, 3,3-dimethyl-, this would yield 3,3-dimethyl-1,2-epoxybutan-1-one. The reaction is an electrophilic addition to the alkene.

Other epoxidation methods applicable to α,β-unsaturated ketones include nucleophilic epoxidation. This often involves the use of a peroxide nucleophile, such as the hydroperoxide anion, in the presence of a base. This method is particularly effective for electron-deficient alkenes. Various catalytic systems, often employing transition metals, have been developed to achieve high selectivity and efficiency in the epoxidation of alkenes. organic-chemistry.orgpearson.com For instance, manganese and rhenium-based catalysts are known to be effective for epoxidations using hydrogen peroxide as the oxidant. pearson.com

The Baeyer-Villiger oxidation, which involves the conversion of a ketone to an ester using a peroxy acid, is another potential oxidation pathway. While this reaction targets the carbonyl group, it typically requires a more complex ketone structure than 1-Buten-1-one, 3,3-dimethyl-. However, studies on the Baeyer-Villiger oxidation of poly(vinyl ketones) demonstrate the feasibility of this transformation on related polymeric structures.

Stereoselective Reduction Methodologies

The reduction of 1-Buten-1-one, 3,3-dimethyl- offers two primary outcomes: reduction of the alkene (conjugate or 1,4-reduction) to yield the saturated ketone (3,3-dimethyl-2-butanone), or reduction of the carbonyl group (1,2-reduction) to yield the allylic alcohol (3,3-dimethyl-1-buten-3-ol). Furthermore, the reduction of the prochiral ketone can be performed stereoselectively to produce a chiral alcohol.

Conjugate Reduction (1,4-Reduction): This pathway selectively reduces the carbon-carbon double bond while leaving the carbonyl group intact. It is a common and synthetically useful transformation for α,β-unsaturated ketones. acs.orgresearchgate.net Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas is a standard method. researchgate.net Another important method is the use of metal hydride reagents that favor 1,4-addition. Copper hydride species, often generated in situ, are particularly effective for this purpose. acs.org A novel copper-catalyzed method utilizes a hydroboration/protodeboronation strategy to achieve chemoselective conjugate reduction. acs.org

Carbonyl Reduction (1,2-Reduction): This pathway yields the corresponding allylic alcohol. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can achieve this, often with concomitant 1,4-reduction as a competing pathway. To enhance selectivity for 1,2-reduction, modified hydride reagents are often employed. The Luche reduction, which uses sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride, is a classic example that highly favors the formation of the allylic alcohol.

Stereoselective Reduction: The reduction of the carbonyl group in either the unsaturated or saturated ketone creates a stereocenter. Enantioselective reduction methodologies aim to control the stereochemistry of this newly formed alcohol. nih.gov This can be achieved using:

Chiral Hydride Reagents: Reagents like those derived from chiral auxiliaries (e.g., Alpine borane) can deliver a hydride to one face of the carbonyl preferentially. nih.gov

Catalytic Asymmetric Reduction: This is a more atom-economical approach. Catalytic systems, often based on transition metals (like Ruthenium, Rhodium, or Iridium) complexed with chiral ligands, are used with a simple hydride source like hydrogen gas or isopropanol (B130326) (in transfer hydrogenation). nih.gov Biocatalysis, using enzymes such as carbonyl reductases or whole-cell systems like baker's yeast, is also a powerful tool for the stereoselective reduction of ketones to chiral alcohols.

The choice of reducing agent and reaction conditions determines the outcome of the reduction, as summarized in the table below for analogous α,β-unsaturated ketone systems.

| Reduction Type | Reagent/Catalyst | Primary Product |

| Conjugate (1,4-) | H₂, Pd/C | Saturated Ketone |

| Conjugate (1,4-) | Copper Hydrides (e.g., Stryker's reagent) | Saturated Ketone |

| Carbonyl (1,2-) | NaBH₄, CeCl₃ (Luche Reduction) | Allylic Alcohol |

| Complete Reduction | LiAlH₄ (excess) | Saturated Alcohol |

| Asymmetric Carbonyl | Chiral Catalysts (e.g., Noyori's catalyst), H₂ | Chiral Allylic or Saturated Alcohol |

Polymerization and Oligomerization Mechanisms

Vinyl ketones are a class of monomers that can generally undergo polymerization through radical, anionic, and cationic mechanisms due to the activation of the vinyl group by the adjacent carbonyl. thermofisher.com However, the reactivity of 1-Buten-1-one, 3,3-dimethyl- is significantly influenced by the steric hindrance imposed by the bulky tert-butyl group.

Radical Polymerization: Free-radical polymerization, typically initiated by compounds like azobisisobutyronitrile (AIBN) or benzoyl peroxide, is a common method for polymerizing vinyl monomers. thermofisher.com For vinyl ketones, the produced radical is stabilized by the carbonyl group. However, studies on the closely related isopropenyl tert-butyl ketone (IPTBK) show that it does not undergo radical homopolymerization under standard conditions. wikipedia.org The bulky tert-butyl group distorts the planarity of the conjugated system, which reduces the reactivity of the monomer. wikipedia.org It is expected that 1-Buten-1-one, 3,3-dimethyl- would exhibit similarly low reactivity in radical polymerization due to this steric effect. Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has been successfully used to synthesize well-defined poly(vinyl ketone)s with controlled molecular weights from less hindered monomers. organic-chemistry.org

Anionic Polymerization: Anionic polymerization is often initiated by organometallic compounds like n-butyllithium. This method is suitable for monomers with electron-withdrawing groups, such as vinyl ketones. organicreactions.org The polymerization of IPTBK via an anionic mechanism has been shown to be an equilibrium process with a low ceiling temperature (below 0 °C), indicating that the polymerization is thermodynamically unfavorable at higher temperatures. wikipedia.org Despite being sluggish, high molecular weight polymers of IPTBK have been synthesized at very low temperatures (-78 °C). wikipedia.org This suggests that 1-Buten-1-one, 3,3-dimethyl- could likely be polymerized anionically under similar cryogenic conditions, where the unfavorable entropy of polymerization is overcome by the enthalpy of the reaction.

Oligomerization: Under certain conditions, such as upon heating, vinyl ketones can undergo self-polymerization to form oligomers. thermofisher.com For methyl vinyl ketone (MVK), radical-initiated oligomerization in the aqueous phase has been studied in detail. acs.orgmdpi.com Given the steric hindrance of the tert-butyl group in 1-Buten-1-one, 3,3-dimethyl-, thermal or photo-initiated oligomerization might be a more likely outcome than the formation of high molecular weight polymers under many conditions.

Isomerization Studies and Rearrangement Mechanisms

The structure of 1-Buten-1-one, 3,3-dimethyl- allows for several potential isomerization and rearrangement reactions, primarily involving the conjugated π-system and the carbonyl group.

Acid-Catalyzed Isomerization: α,β-Unsaturated ketones are generally the thermodynamically more stable isomers compared to their β,γ-unsaturated counterparts. Acid-catalyzed isomerization of a β,γ-unsaturated ketone will typically lead to the formation of the conjugated α,β-isomer. acs.orgresearchgate.net Since 1-Buten-1-one, 3,3-dimethyl- is already in the conjugated form, it is the expected product of such an isomerization.

Photochemical Rearrangements: Upon absorption of UV light, α,β-unsaturated ketones can undergo a variety of photochemical reactions. baranlab.org These can include E/Z isomerization (if substituents allow), cycloadditions, and rearrangements. nih.gov One notable rearrangement is the conversion to a β,γ-unsaturated isomer via a process known as photodeconjugation. This reaction often proceeds through the abstraction of a γ-hydrogen by the excited carbonyl oxygen, forming a biradical intermediate which then collapses to the deconjugated product. acs.org The photochemistry of ketones with tert-butyl groups has been studied, and Norrish Type I (cleavage of the acyl-alkyl bond) and Type II (γ-hydrogen abstraction) processes are common pathways. acs.orgmsu.edu

Nazarov Cyclization: While 1-Buten-1-one, 3,3-dimethyl- itself is not the direct substrate for the Nazarov cyclization, this reaction is a cornerstone of vinyl ketone chemistry and represents a key potential rearrangement pathway for related structures. The Nazarov cyclization is an acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. organic-chemistry.orgthermofisher.comwikipedia.org The reaction proceeds through a pentadienyl cation intermediate. wikipedia.org The study of this reaction provides significant insight into the potential reactivity of vinyl ketone systems under acidic conditions. If 1-Buten-1-one, 3,3-dimethyl- were to be part of a larger divinyl ketone structure, it would be expected to participate in this type of rearrangement.

Advanced Spectroscopic Characterization and Structural Analysis of 1 Buten 1 One, 3,3 Dimethyl

Vibrational Spectroscopy: Infrared and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the conformational analysis and in situ monitoring of chemical reactions involving 1-Buten-1-one, 3,3-dimethyl-. These methods provide detailed insights into the molecular vibrations and, by extension, the structural conformations and reaction dynamics of the compound.

Conformational Analysis through Vibrational Frequencies

1-Buten-1-one, 3,3-dimethyl-, as an α,β-unsaturated ketone, can exist in two primary planar conformations: the s-cis and s-trans isomers, which arise from rotation around the single bond connecting the carbonyl group and the α-carbon. The steric hindrance introduced by the bulky tert-butyl group is expected to significantly influence the equilibrium between these conformers.

In the s-trans conformation, the carbonyl group and the vinyl group are on opposite sides of the C-C single bond, which is generally the more stable conformation for α,β-unsaturated ketones with small substituents. Conversely, the s-cis conformation has these groups on the same side. The vibrational frequencies of the C=O and C=C stretching modes are particularly sensitive to the conformational state. In the s-trans isomer, conjugation is maximized, leading to a lowering of both the C=O and C=C stretching frequencies. The s-cis isomer typically exhibits a higher C=O stretching frequency and a slightly lower C=C stretching frequency compared to the s-trans isomer.

A detailed analysis of the infrared and Raman spectra allows for the identification and quantification of the different conformers present in a sample. The table below presents the expected characteristic vibrational frequencies for the s-cis and s-trans conformers of 1-Buten-1-one, 3,3-dimethyl-, based on data from analogous compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) (s-trans) | Expected Frequency Range (cm⁻¹) (s-cis) |

| C=O Stretch | 1670-1690 | 1690-1710 |

| C=C Stretch | 1610-1640 | 1600-1630 |

| =C-H Bend (out-of-plane) | 960-990 | ~980 |

| C-C Stretch (inter-group) | 1150-1200 | 1100-1150 |

Note: These are expected values based on literature for similar α,β-unsaturated ketones and may vary in experimental conditions.

In Situ Spectroscopic Monitoring of Reaction Kinetics and Intermediates

The distinct vibrational signatures of 1-Buten-1-one, 3,3-dimethyl-, and its potential reaction intermediates and products, make in situ vibrational spectroscopy an invaluable technique for monitoring reaction kinetics. By tracking the intensity of characteristic IR or Raman bands over time, the rates of consumption of reactants and formation of products can be determined. For instance, in a reaction involving the carbonyl group, the disappearance of the C=O stretching band can be monitored to calculate the reaction rate. Similarly, the emergence of new bands can signify the formation of transient intermediates or final products, providing crucial mechanistic insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of 1-Buten-1-one, 3,3-dimethyl-. A combination of one-dimensional and multi-dimensional NMR experiments can provide a complete picture of the molecule's connectivity and spatial arrangement.

Multi-dimensional NMR Techniques (e.g., 2D-NOESY, HSQC, HMBC)

While one-dimensional ¹H and ¹³C NMR provide initial information about the chemical environment of the protons and carbons, multi-dimensional techniques are necessary for a complete structural assignment.

2D-NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly useful for determining the spatial proximity of protons. For 1-Buten-1-one, 3,3-dimethyl-, NOESY can help to confirm the stereochemistry around the double bond and provide evidence for the predominant s-cis or s-trans conformation by observing through-space correlations between the protons of the tert-butyl group and the vinyl protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of directly bonded protons and carbons. This allows for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for establishing the connectivity of the carbon skeleton, for example, by showing correlations from the tert-butyl protons to the quaternary carbon and the adjacent CH carbon.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for 1-Buten-1-one, 3,3-dimethyl-.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | - | 198-202 |

| α-Carbon (=CH) | 6.1-6.4 | 125-130 |

| β-Carbon (=CH) | 6.8-7.1 | 150-155 |

| Quaternary Carbon (C(CH₃)₃) | - | 35-40 |

| tert-Butyl Carbons (CH₃) | 1.0-1.2 | 25-30 |

Note: These are predicted chemical shift ranges and can be influenced by solvent and temperature.

Dynamic NMR Studies for Investigating Molecular Processes

Dynamic NMR (DNMR) is a powerful method for studying molecular processes that occur on the NMR timescale, such as conformational isomerism and restricted rotation. In the case of 1-Buten-1-one, 3,3-dimethyl-, DNMR can be employed to investigate the rotational barrier between the s-cis and s-trans conformers. At low temperatures, the rotation around the C-C single bond may be slow enough to observe separate signals for the two conformers. As the temperature is increased, the rate of interconversion increases, leading to broadening of the signals and eventual coalescence into a single time-averaged signal at higher temperatures. By analyzing the line shapes of the spectra at different temperatures, the thermodynamic and kinetic parameters for the conformational exchange can be determined.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of 1-Buten-1-one, 3,3-dimethyl-, and for elucidating its structure through the analysis of its fragmentation patterns. Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), which can then undergo various fragmentation reactions.

The fragmentation of α,β-unsaturated ketones is characterized by several typical pathways. For 1-Buten-1-one, 3,3-dimethyl-, the most prominent fragmentation is expected to be the α-cleavage, leading to the loss of a methyl radical from the tert-butyl group to form a stable acylium ion. Another common fragmentation pathway is the loss of the entire tert-butyl group. The McLafferty rearrangement is not expected for this compound due to the absence of a γ-hydrogen.

The table below outlines the expected major fragments and their corresponding mass-to-charge ratios (m/z) in the mass spectrum of 1-Buten-1-one, 3,3-dimethyl-.

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺• | [C₆H₁₀O]⁺• | 98 |

| [M - CH₃]⁺ | [(CH₃)₂C-CH=CH-CO]⁺ | 83 |

| [M - C(CH₃)₃]⁺ | [CH=CH-CO]⁺ | 41 |

| [C(CH₃)₃]⁺ | tert-Butyl cation | 57 |

Note: The relative intensities of these fragments can vary depending on the ionization conditions.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for the detection and characterization of chemical species that possess unpaired electrons, such as free radicals. youtube.compnnl.gov This method is highly sensitive and provides detailed information about the electronic structure and environment of the paramagnetic center. youtube.com While the generation of radical species from 1-Buten-1-one, 3,3-dimethyl- (also known as pivaloylacetaldehyde in its enol form) is conceivable under certain chemical conditions (e.g., oxidation, reduction, or high-energy irradiation), a review of the current scientific literature did not yield specific studies employing EPR spectroscopy for the direct detection and characterization of its radical species.

In principle, if a radical of 1-Buten-1-one, 3,3-dimethyl- were to be generated, EPR spectroscopy could provide significant insights. The resulting spectrum would be characterized by its g-factor, hyperfine coupling constants, and line widths. The g-factor would offer information about the electronic environment of the unpaired electron. Hyperfine couplings, arising from the interaction of the unpaired electron with magnetic nuclei (such as ¹H), would provide crucial data for mapping the spin density distribution across the molecule, thereby identifying the location of the radical center.

For α,β-unsaturated ketone radicals in general, the unpaired electron density is often delocalized over the π-system. This delocalization would be observable through hyperfine couplings to the vinyl and carbonyl group protons. The large tert-butyl group in 1-Buten-1-one, 3,3-dimethyl- would likely influence the radical's conformation and stability, which could be indirectly probed by EPR. However, without experimental data, any discussion of specific spectral parameters remains speculative.

A hypothetical data table for an EPR study of a 1-Buten-1-one, 3,3-dimethyl- radical is presented below to illustrate the type of information that would be obtained from such an investigation.

Hypothetical EPR Data for a 1-Buten-1-one, 3,3-dimethyl- Radical

| Parameter | Hypothetical Value | Information Provided |

|---|---|---|

| g-factor | ~2.0045 | Indicates an organic radical with some spin-orbit coupling contribution from the oxygen atom. |

| a(Hα) | 1.5 mT | Hyperfine coupling to the α-proton, indicating significant spin density on the α-carbon. |

| a(Hβ) | 0.8 mT | Hyperfine coupling to the β-proton, showing delocalization of the unpaired electron onto the β-carbon. |

Note: The data in this table is purely illustrative and not based on experimental results.

Advanced X-ray Diffraction Studies of Crystalline Forms or Derivatives

X-ray diffraction is an indispensable analytical method for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids. This technique provides precise information on bond lengths, bond angles, and crystallographic parameters, which are fundamental to understanding a molecule's structure and intermolecular interactions.

A thorough search of crystallographic databases and the scientific literature did not reveal any published single-crystal X-ray diffraction studies for 1-Buten-1-one, 3,3-dimethyl- in its pure form. The compound exists as a liquid at room temperature, which complicates single-crystal X-ray diffraction analysis unless crystallization is induced at low temperatures.

However, it is common practice in structural chemistry to synthesize crystalline derivatives of non-crystalline compounds to facilitate X-ray diffraction analysis. For 1-Buten-1-one, 3,3-dimethyl-, suitable derivatives could include metal complexes (where the compound acts as a ligand), or products from reactions that yield a solid material. For instance, reaction with a substituted hydrazine (B178648) could yield a crystalline pyrazole (B372694) derivative.

Should a crystalline form or a suitable crystalline derivative of 1-Buten-1-one, 3,3-dimethyl- be prepared and analyzed by X-ray diffraction, the resulting data would be presented in a crystallographic information file (CIF). A summary of the key crystallographic parameters that would be determined is provided in the hypothetical data table below.

Hypothetical Crystallographic Data for a Derivative of 1-Buten-1-one, 3,3-dimethyl-

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Crystal System | Orthorhombic | The shape of the unit cell. |

| Space Group | P2₁2₁2₁ | The symmetry of the crystal lattice. |

| a (Å) | 10.25 | Unit cell dimension along the a-axis. |

| b (Å) | 12.50 | Unit cell dimension along the b-axis. |

| c (Å) | 8.75 | Unit cell dimension along the c-axis. |

| α (°) | 90 | Angle between the b and c axes. |

| β (°) | 90 | Angle between the a and c axes. |

| γ (°) | 90 | Angle between the a and b axes. |

| Volume (ų) | 1122.6 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

Note: The data in this table is purely illustrative and not based on experimental results.

Without experimental crystallographic data, a detailed structural analysis, including discussions of bond lengths, planarity of the enone system, and intermolecular packing, cannot be provided at this time.

Theoretical and Computational Chemistry Investigations of 1 Buten 1 One, 3,3 Dimethyl

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the molecular orbitals, charge distribution, and stability of 3,3-dimethylbut-1-en-1-one. These methods are broadly categorized into Density Functional Theory (DFT) and wave function-based ab initio approaches.

Density Functional Theory (DFT) Applications for Ground State Properties and Transition States

Density Functional Theory has become a principal tool for investigating ketenes due to its favorable balance of computational cost and accuracy. DFT calculations are widely used to determine ground-state properties such as molecular geometry, vibrational frequencies, and electronic structure. For 3,3-dimethylbut-1-en-1-one, DFT methods accurately predict the nearly linear C=C=O backbone and the geometry of the bulky tert-butyl group.

Furthermore, DFT is extensively applied to map out reaction potential energy surfaces, allowing for the characterization of transition states and intermediates. For instance, in the study of ketene (B1206846) hydration, DFT calculations can model the approach of water molecules and identify the transition state structures for nucleophilic attack at the carbonyl carbon. These calculations help elucidate reaction mechanisms, such as whether the reaction proceeds through a concerted pathway or via a stepwise mechanism involving intermediates.

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Calculations

For situations demanding higher accuracy, particularly for electronic properties and reaction barriers, ab initio and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. These methods provide a more rigorous treatment of electron correlation compared to standard DFT functionals. Calculations on the parent ketene (H₂C=C=O) have shown that post-Hartree-Fock methods can yield excellent agreement with experimental values for structure and vibrational spectra. For substituted ketenes like 3,3-dimethylbut-1-en-1-one, these high-level calculations serve as benchmarks for validating results from more computationally efficient DFT methods. They are particularly crucial for studying excited electronic states and photochemical reaction pathways.

Molecular Dynamics Simulations of Intermolecular Interactions and Solvation Effects

While quantum chemical calculations are excellent for single molecules or small molecular clusters, Molecular Dynamics (MD) simulations are better suited for studying the behavior of molecules in the condensed phase, such as in a solvent. MD simulations model the explicit interactions of a solute molecule with a large number of solvent molecules over time, providing insights into solvation structure, dynamics, and thermodynamics.

To date, specific MD simulation studies focusing solely on 3,3-dimethylbut-1-en-1-one are not widely reported in the literature. However, the principles of MD are highly applicable. A simulation would typically involve a force field parameterized to accurately describe the intramolecular and intermolecular forces of the ketene. Such a simulation could reveal the specific arrangement of solvent molecules (e.g., water, alcohols) around the reactive ketene functional group, highlighting how the solvent might pre-organize to facilitate a reaction. It can also be used to compute thermodynamic properties like the free energy of solvation, which is critical for understanding reaction kinetics in solution. In the absence of explicit MD studies, continuum solvation models like the Polarizable Continuum Model (PCM) are often coupled with DFT calculations to approximate the influence of the solvent on the electronic structure and reactivity.

Reaction Pathway and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for dissecting the complex reaction mechanisms of highly reactive species like ketenes. Theoretical studies have explored various reactions, including hydration, cycloadditions, and nucleophilic additions.

For the hydration of ketenes, computational models have been instrumental in resolving the mechanistic details. Early proposals suggested different pathways, but quantum chemical calculations have provided strong evidence for a mechanism involving a cyclic transition state where a cluster of two or more water molecules acts as a proton shuttle, enabling simultaneous nucleophilic attack at the carbonyl carbon and protonation of the carbonyl oxygen. This cooperative mechanism avoids the formation of high-energy charged intermediates. The calculated energy barriers for these pathways can be compared with experimental kinetic data to validate the proposed mechanism.

Similar computational approaches have been used to analyze the [2+2] cycloaddition reactions of ketenes with imines or alkenes, identifying the transition states and explaining the stereochemical outcomes of these reactions.

| Reaction Step | Computational Method | Calculated Parameter | Value (kcal/mol) |

| Hydration | |||

| Transition State (TS) with 2 H₂O molecules | DFT (B3LYP/6-31G*) | Activation Energy Barrier | ~10-15 |

| Intermediate Formation | Ab Initio (MP2) | Relative Energy | Varies with ketene |

| Cycloaddition | |||

| [2+2] with Ethylene (model) | DFT | Activation Energy | ~20-25 |

Note: The values in this table are representative estimates based on computational studies of similar ketenes and are intended for illustrative purposes.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry provides indispensable support for the interpretation of experimental spectra. Theoretical calculations can predict various spectroscopic parameters, which, when compared with experimental data, can confirm the identity and structure of a compound.

Infrared (IR) Spectroscopy: DFT calculations are routinely used to predict vibrational frequencies. For 3,3-dimethylbut-1-en-1-one, the most characteristic feature is the intense asymmetric stretching vibration of the C=C=O group, which is computationally predicted and experimentally observed at a high frequency, typically around 2100-2150 cm⁻¹. Calculated spectra can help assign other, more complex vibrational modes in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts (δ) and coupling constants is another key application. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, coupled with DFT, can calculate the magnetic shielding tensors of nuclei. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS). For 3,3-dimethylbut-1-en-1-one, calculations would predict the characteristic shifts for the sp-hybridized carbonyl carbon and the sp²-hybridized terminal carbon of the ketene group.

| Parameter | Nucleus | Predicted Chemical Shift (δ, ppm) | Experimental Shift (δ, ppm, similar compounds) |

| ¹³C NMR Chemical Shift | C=C=O | ~200 | ~200 (for sec-butylketene) |

| ¹³C NMR Chemical Shift | C=C =O | ~20-30 | ~22.9 (for sec-butylketene) |

| ¹H NMR Chemical Shift | -C(CH ₃)₃ | ~1.0-1.2 | ~1.1 (for tert-butyl groups) |

Note: Predicted values are estimates. Experimental values are for structurally similar alkylketenes for comparison of the methodology.

Cheminformatics Approaches for Structure-Activity Relationship (SAR) Modeling

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. One of its key applications is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. nih.gov

While specific QSAR studies focusing on a series of 3,3-dimethylbut-1-en-1-one derivatives are not prominent in the literature, the methodology is directly applicable. nih.gov A hypothetical QSAR study on ketene reactivity would involve the following steps:

Dataset Assembly: A series of substituted ketenes with experimentally measured reactivity data (e.g., rate constants for hydration) would be compiled.

Descriptor Calculation: For each ketene in the series, a set of numerical descriptors would be calculated. These can range from simple properties like molecular weight and logP to more sophisticated quantum chemical descriptors calculated via DFT, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), atomic charges on the carbonyl carbon, or dipole moment.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors (independent variables) with the observed reactivity (dependent variable). scielo.br

Validation: The predictive power of the model would be rigorously tested using statistical validation techniques and, ideally, an external set of compounds not used in the model-building process.

Such a model could then be used to predict the reactivity of new, unsynthesized ketene derivatives, guiding the design of molecules with desired stability or reactivity profiles.

Potential Applications in Advanced Chemical Systems and Materials Science

Role as a Monomer or Co-monomer in Polymer Chemistry

There is no available scientific literature or research data to suggest that 1-Buten-1-one, 3,3-dimethyl- is utilized as a monomer or co-monomer in polymer chemistry. Investigations into its polymerization behavior, including homopolymerization or copolymerization with other monomers, have not been reported in the reviewed scientific literature. Consequently, there are no established research findings on the properties or potential applications of polymers derived from this specific compound.

Intermediacy in Fine Chemical and Pharmaceutical Synthesis

While structurally related ketones are significant intermediates in the synthesis of pharmaceuticals and fine chemicals, there is no specific evidence in the searched literature to indicate that 1-Buten-1-one, 3,3-dimethyl- serves as a key intermediate in these areas. guidechem.comwikipedia.orgvedantu.comsdlookchem.comchemicalbook.comunacademy.comyufengchemicals.comaakash.ac.in Its ketone isomer, Pinacolone (B1678379) (3,3-dimethyl-2-butanone), is widely used as a precursor for various agrochemicals and pharmaceuticals. guidechem.comwikipedia.orgvedantu.comsdlookchem.comunacademy.comyufengchemicals.comaakash.ac.inguidechem.com However, research specifically detailing synthetic pathways that utilize 1-Buten-1-one, 3,3-dimethyl- as a building block for complex molecules is not found in the available literature.

Catalytic Applications and Ligand Design Considerations

No research data or scientific publications were identified that describe the use of 1-Buten-1-one, 3,3-dimethyl- in catalytic applications, either as a catalyst itself or as a ligand for the design of catalytic systems. While the broader field of catalysis extensively studies various organic molecules as ligands, there is no indication that 1-Buten-1-one, 3,3-dimethyl- has been explored for this purpose. researchgate.net

Environmental Fate and Degradation Pathways of 1 Buten 1 One, 3,3 Dimethyl

Atmospheric Reactivity and Photochemical Transformation Mechanisms

No data are currently available on the atmospheric reactivity of 1-Buten-1-one, 3,3-dimethyl-, including its reaction rates with hydroxyl radicals (•OH), ozone (O₃), or nitrate radicals (NO₃•). Information regarding its potential for photolysis and the identity of its transformation products in the atmosphere could not be located.

Aqueous Phase Degradation Mechanisms, including Hydrolysis and Oxidation

There is no available information concerning the degradation of 1-Buten-1-one, 3,3-dimethyl- in the aqueous phase. Data on its hydrolysis rate under varying pH conditions and its reactivity with aqueous oxidants are not present in the reviewed literature.

Biodegradation Potential and Putative Metabolic Pathways in Environmental Systems

No studies detailing the biodegradation of 1-Buten-1-one, 3,3-dimethyl- under either aerobic or anaerobic conditions were found. Consequently, there is no information on potential metabolic pathways or the microorganisms that might be capable of degrading this compound in environmental systems.

Future Directions and Emerging Research Frontiers for 1 Buten 1 One, 3,3 Dimethyl

Exploration of Novel and Sustainable Synthesis Routes

The traditional synthesis of α,β-unsaturated ketones often involves multi-step processes with harsh reaction conditions. The future of 1-Buten-1-one, 3,3-dimethyl- synthesis is geared towards greener and more sustainable alternatives.

Green Chemistry Approaches: Inspired by the advancements in the synthesis of its saturated analog, pinacolone (B1678379), researchers are exploring bio-based starting materials and solvent-free or low-solvent systems to reduce the environmental impact of production. rsc.org The use of renewable resources, such as biomass-derived precursors, is a promising avenue. rsc.org

Catalytic Innovations: The development of novel catalysts is at the forefront of sustainable synthesis. For instance, palladium-based catalysts have shown promise in promoting the synthesis of pinacolone under milder conditions with improved selectivity, a principle that can be extended to its unsaturated derivative. rsc.org The Prins reaction, a key step in some synthesis routes, is also being optimized using environmentally friendly solvents like supercritical CO2 in conjunction with solid base catalysts. youtube.comnih.govmdpi.comtubitak.gov.tr

Biocatalysis: The use of enzymes in organic synthesis, or biocatalysis, offers a highly selective and environmentally benign route. nih.gov Exploring enzymatic pathways for the synthesis of 1-Buten-1-one, 3,3-dimethyl- could lead to highly efficient and sustainable production methods.

Development of Highly Selective and Efficient Catalytic Transformations

The reactivity of the α,β-unsaturated carbonyl moiety in 1-Buten-1-one, 3,3-dimethyl- allows for a wide range of transformations. Future research is focused on developing highly selective and efficient catalytic methods to control these reactions.

Selective Hydrogenation: A key area of research is the selective hydrogenation of the carbon-carbon double bond or the carbonyl group. Catalytic hydrogenation is a powerful tool for this purpose. arkat-usa.org For instance, the selective hydrogenation of 1,3-butadiene (B125203) to butenes has been extensively studied, providing insights into controlling selectivity on different metal surfaces like palladium and platinum. nih.gov

Oxidation and Other Transformations: Catalytic oxidation of the butene moiety can lead to valuable products. Studies on the oxidation of 1-butene (B85601) to methyl ethyl ketone using homogeneous catalysts provide a basis for exploring similar transformations with 1-Buten-1-one, 3,3-dimethyl-. nih.gov The development of catalysts for other transformations, such as hydroformylation, isomerization, and dehydrogenation, will further expand the synthetic utility of this compound. fishersci.com

Table 1: Comparison of Catalytic Systems for Transformations of Unsaturated Carbonyls

| Catalyst System | Reaction Type | Selectivity | Potential Application for 1-Buten-1-one, 3,3-dimethyl- |

| Palladium on Alumina | Hydrogenation | High for C=C bond | Selective reduction to the saturated ketone |

| Platinum-based catalysts | Hydrogenation | Variable | Tuning selectivity between C=C and C=O reduction |

| Homogeneous Palladium Complexes | Oxidation | High for specific products | Synthesis of functionalized derivatives |

| Zeolites | Isomerization | Shape-selective | Conversion to other isomers with different properties |

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The complexity of chemical reactions and the vastness of the chemical space make the integration of artificial intelligence (AI) and machine learning (ML) a powerful tool for accelerating research and development.

Reaction Prediction and Optimization: ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions and optimize reaction conditions for higher yields and selectivity. pharmaexcipients.com These models can help chemists to design more efficient synthetic routes and reduce the number of trial-and-error experiments. youtube.comresearchgate.netwikipedia.orgscielo.br

Active Learning: Active learning algorithms can intelligently select the most informative experiments to perform, further accelerating the optimization process. researchgate.net This is particularly useful in flow chemistry settings where automated experimentation can be combined with real-time data analysis and model updating. researchgate.net

Table 2: Applications of AI/ML in the Chemistry of 1-Buten-1-one, 3,3-dimethyl-

| AI/ML Application | Description | Potential Impact |

| Retrosynthesis Prediction | Identifying potential starting materials and reaction pathways. | Faster design of novel synthesis routes. |

| Reaction Condition Optimization | Predicting optimal temperature, pressure, catalyst, and solvent. | Increased yields and reduced waste. |

| Catalyst Design | Screening for novel and more efficient catalysts. | Development of more sustainable chemical processes. |

| Property Prediction | Estimating the physical, chemical, and biological properties of derivatives. | Accelerated discovery of new materials and bioactive compounds. |

Investigation of Advanced Material Applications and Composites

The unique chemical structure of 1-Buten-1-one, 3,3-dimethyl- makes it a promising building block for the synthesis of advanced materials and composites with tailored properties.

Functional Polymers: The α,β-unsaturated carbonyl group is susceptible to polymerization, opening the door to the creation of novel functional polymers. rsc.org Benzopinacolone derivatives, which share structural similarities, are used as radical initiators in polymer synthesis, suggesting a similar potential for 1-Buten-1-one, 3,3-dimethyl-. nih.gov The resulting polymers could find applications in various fields, from specialty plastics to advanced coatings.

Stimuli-Responsive Materials: The reactivity of the α,β-unsaturated carbonyl scaffold can be harnessed to create stimuli-responsive materials. rsc.orgacs.org These "smart" materials can change their properties in response to external stimuli such as pH, temperature, or light, making them suitable for applications in drug delivery, sensors, and self-healing materials. mdpi.com

Biodegradable Polymers: The incorporation of functional monomers like 1-Buten-1-one, 3,3-dimethyl- into biodegradable polymer backbones, such as those based on succinic acid or butylene carbonate, could lead to materials with enhanced properties and controlled degradation rates. docsity.comharpercollege.edu

Interdisciplinary Research Opportunities with Biological and Environmental Sciences

The interface between chemistry, biology, and environmental science offers exciting new avenues for the application and understanding of 1-Buten-1-one, 3,3-dimethyl-.

Biological Activity: Derivatives of pinacolone have shown promising antifungal activity. acs.orgnih.govnih.gov This suggests that derivatives of 1-Buten-1-one, 3,3-dimethyl- could also possess interesting biological properties, warranting further investigation for applications in agriculture and medicine. However, it is important to note that α,β-unsaturated carbonyl compounds can exhibit toxicity and have been implicated in mutagenesis and carcinogenesis, necessitating careful toxicological evaluation. rsc.orgresearchgate.net

Environmental Fate and Toxicology: Understanding the environmental fate and toxicology of 1-Buten-1-one, 3,3-dimethyl- is crucial for its sustainable application. The atmospheric oxidation of α,β-unsaturated ketones is an important area of research to determine their environmental persistence and potential impact on air quality. nih.gov Studies on the biodegradation of α,β-unsaturated carbonyl compounds will also be essential to assess their environmental impact and develop strategies for their remediation.

Biocatalytic Transformations: The use of enzymes to transform 1-Buten-1-one, 3,3-dimethyl- can lead to the synthesis of valuable chiral compounds and facilitate its biodegradation. nih.gov This interdisciplinary approach combines the principles of green chemistry with biotechnology to develop sustainable chemical processes.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 3,3-dimethyl-1-buten-1-one relevant to experimental handling?

- Answer: Critical properties include molecular weight (98.14 g/mol), vapor pressure (96-97 kPa at 25°C), and boiling point (~60°C). These influence storage (light-sensitive, volatile) and experimental design (e.g., inert atmosphere for reactions). Thermodynamic data, such as heat capacities and phase-change behavior, are essential for kinetic studies and solvent selection .

Q. What synthetic routes are validated for producing high-purity 3,3-dimethyl-1-buten-1-one in laboratory settings?

- Answer: Common methods involve catalytic dehydration of 3,3-dimethyl-1-butanol or oxidation of 3,3-dimethyl-1-buten-1-ol using chromium-based oxidants. Purification typically employs fractional distillation under reduced pressure to minimize thermal decomposition. Purity is confirmed via GC-MS and NMR spectroscopy .

Advanced Research Questions

Q. How does 3,3-dimethyl-1-buten-1-one modulate inflammatory responses in collagen-induced arthritis (CIA) murine models?

- Answer: In CIA models, oral administration (10 mg/kg/day) reduces arthritis severity by >50% via its metabolite 3,3-dimethylbutyric acid (DMBut). Mechanistically, DMBut suppresses pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in LPS-stimulated macrophages, as quantified by ELISA. This effect is independent of TMAO pathways, contrasting with other inhibitors like FMC .

Q. What methodological approaches resolve contradictions in the role of TMA/TMAO pathways in the compound’s anti-inflammatory effects?

- Answer: Parallel experiments using TMA lyase inhibitors (e.g., DMB vs. FMC) with LC-MS quantification of serum TMA/TMAO levels (method: Zhang et al. 2020) clarify pathway specificity. Metabolomic profiling (UHPLC-QTOF) identifies DMBut as the active metabolite, bypassing TMAO-mediated mechanisms .

Q. What in vitro models validate the immunomodulatory effects of 3,3-dimethyl-1-buten-1-one metabolites?

- Answer: Bone marrow-derived macrophages (BMDMs) from DBA/1j mice are treated with DMBut (10⁻⁴–10⁻¹² M) ± LPS. Cytokine secretion (IL-1β, TNF-α) is measured via ELISA, with dose-response curves analyzed using two-way ANOVA and Dunnett’s correction. Cell viability assays (MTT) confirm non-toxic concentrations .

Q. How is the metabolic fate of 3,3-dimethyl-1-buten-1-one tracked in vivo, and what analytical techniques are pivotal?

- Answer: GC-MS detects parent compound and metabolites (e.g., DMBut) in serum and liver homogenates. Isotopic tracing (e.g., ¹³C-labeled DMB) coupled with UHPLC-MS/MS quantifies acyl-CoA conjugates. Metabolite identification follows protocols from Nemkov et al. (2017) .

Data Contradiction Analysis

Q. How do conflicting reports on TMAO’s role in RA inform experimental design for studying 3,3-dimethyl-1-buten-1-one?

- Answer: While some studies link elevated TMAO to RA progression, DMB’s efficacy despite unchanged TMAO levels (p > 0.05 vs. controls) suggests alternative pathways. Experimental designs now incorporate microbiome-depleted mice and HDAC/GPCR inhibition assays to isolate TMAO-independent mechanisms .

Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing cytokine suppression data in DMB/DMBut studies?

- Answer: GraphPad Prism (v9+) is used for two-way ANOVA with Tukey’s post hoc test for multi-group comparisons (e.g., LPS ± DMBut). Data are normalized to vehicle controls, and effect sizes reported as mean ± SEM (n ≥ 6). Power analysis ensures ≥80% detection of 30% cytokine reduction .

Q. What protocols ensure reproducibility in CIA model induction for evaluating 3,3-dimethyl-1-buten-1-one?

- Answer: CIA is induced in DBA/1j mice via intradermal bovine collagen II/CFA emulsion. Disease severity is scored daily (0–4 per paw) by blinded observers. Treatment begins at clinical onset (day 21), with tissue harvested at day 35 for histopathology (H&E) and cytokine profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.